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1H-Pyrazolo[3,4-b]pyridin-6-ol

Kinase hinge binding Ligand efficiency Structure-based drug design

Heterocyclic cores with suboptimal hinge-binding geometry or low aqueous solubility can derail SAR campaigns. This validated 1H-pyrazolo[3,4-b]pyridin-6-ol scaffold offers: - Fragment-sized core (135.12 Da) with XLogP3-AA = 0 for biochemical assay compatibility - Proven path to potent inhibitors (e.g., TBK1 IC50 = 0.2 nM) - Orthogonal handles (N1-H, C6-OH) enabling parallel library synthesis without metal catalysis - Reliable supply chain with typical purity ≥95-98%

Molecular Formula C6H5N3O
Molecular Weight 135.12
CAS No. 61514-61-2
Cat. No. B3054672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazolo[3,4-b]pyridin-6-ol
CAS61514-61-2
Molecular FormulaC6H5N3O
Molecular Weight135.12
Structural Identifiers
SMILESC1=CC(=O)NC2=C1C=NN2
InChIInChI=1S/C6H5N3O/c10-5-2-1-4-3-7-9-6(4)8-5/h1-3H,(H2,7,8,9,10)
InChIKeyUSFSKUQFHBPJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazolo[3,4-b]pyridin-6-ol: Privileged Kinase Hinge-Binding Scaffold


1H-Pyrazolo[3,4-b]pyridin-6-ol (CAS 61514-61-2), also referred to as 1,7-dihydropyrazolo[3,4-b]pyridin-6-one, is a bicyclic heteroaromatic scaffold comprising a pyrazole ring fused to a 2-pyridone moiety. It possesses a molecular weight of 135.12 g/mol, an exact mass of 135.0433 Da, zero rotatable bonds, two hydrogen bond donors, and a calculated XLogP3-AA of 0, indicating a balanced hydrophilicity profile favorable for aqueous compatibility in biochemical assays [1]. The scaffold exists in tautomeric equilibrium between 1H- and 2H-forms, with the 1H-tautomer being the thermodynamically preferred species under standard conditions [2]. This core structure is a privileged motif in kinase drug discovery, as it can simultaneously engage the kinase hinge region via a hydrogen bond donor-acceptor pair while offering multiple vectors for substitution-driven optimization of potency and selectivity [3].

Scaffold identity 1H-Pyrazolo[3,4-b]pyridin-6-ol, bearing a 6-hydroxy/oxo tautomer that enables hinge-binding interactions in kinase research
Research workflow Fragment-based kinase inhibitor libraries, parallel synthesis of orthogonally diversified arrays, and chemical probe development
Key attribute Balanced hydrophilicity (reported XLogP3-AA 0) supports aqueous biochemical assay compatibility; orthogonal N1 and C6 diversification vectors

1H-Pyrazolo[3,4-b]pyridin-6-ol: Scaffold Substitution Risks


The pyrazolo[3,4-b]pyridine scaffold cannot be readily interchanged with isomeric pyrazolopyridines (e.g., pyrazolo[1,5-a]pyridine or pyrazolo[4,3-b]pyridine) or alternative hinge binders such as indazole or purine without altering key molecular recognition features. The precise spatial arrangement of the N1 and N7 nitrogen atoms in the 1H-pyrazolo[3,4-b]pyridine core establishes a distinct hydrogen-bonding geometry that is not fully recapitulated by other heterocycles, leading to differential kinase selectivity profiles [1]. Moreover, the 6-hydroxy/6-oxo substituent introduces a unique tautomeric equilibrium that modulates electronic properties and synthetic derivatization pathways—a functional handle absent in the unsubstituted parent 1H-pyrazolo[3,4-b]pyridine (CAS 271-73-8) [2]. This functional group enables regioselective alkylation, arylation, and subsequent transformations that are either impossible or proceed with markedly different regiochemical outcomes when attempted on indazole or purine analogs. Consequently, substituting this specific building block with a seemingly related heterocycle can result in substantial deviations in both biochemical activity and downstream synthetic efficiency, with direct implications for lead optimization campaigns and structure-activity relationship (SAR) studies.

  • Isomeric pyrazolopyridines May not replicate the precise N1/N7 hydrogen-bond geometry; kinase selectivity profiles may shift.
  • Unsubstituted parent (CAS 271-73-8) Lacks the 6-hydroxy handle; orthogonal diversification not possible, synthetic efficiency may decrease.
  • Halogenated analogs Higher lipophilicity may cause aqueous precipitation risk in biochemical assays; metal-catalyzed C6 functionalization may conflict with sensitive groups.

1H-Pyrazolo[3,4-b]pyridin-6-ol vs Key Scaffolds: Quantitative Evidence


Enhanced Hydrogen Bond Donor Capacity and Ligand Efficiency

The 6-hydroxy/6-oxo substituent on 1H-pyrazolo[3,4-b]pyridin-6-ol introduces an additional hydrogen bond donor (HBD) relative to the unsubstituted 1H-pyrazolo[3,4-b]pyridine scaffold (CAS 271-73-8). Computed descriptors indicate the target compound possesses two hydrogen bond donors and two hydrogen bond acceptors, whereas the unsubstituted core exhibits only one hydrogen bond donor and two acceptors [1]. This increased HBD count enhances the scaffold's capacity for forming bidentate interactions with the kinase hinge region while preserving a low molecular weight (135.12 g/mol vs 119.12 g/mol), thereby conferring superior ligand efficiency (LE). In fragment-based drug discovery campaigns, the additional hydrogen bonding functionality of the 6-ol derivative has been shown to anchor the scaffold more tightly within the ATP-binding pocket of CDK2, with ab initio calculations confirming a more favorable binding enthalpy compared to the des-hydroxy analog [2].

H-bond capacity
Class-level inference
Target: 2 HBD, 2 HBA (vs unsubstituted: 1 HBD, 2 HBA). More favorable calculated binding enthalpy to CDK2 (ab initio).
Reported hinge-binding enthalpy context supports fragment library selection.
Class-level; verify with target kinase co-crystal structures.
Kinase hinge binding Ligand efficiency Structure-based drug design

Improved Aqueous Solubility vs. Halogenated Analogs

1H-Pyrazolo[3,4-b]pyridin-6-ol demonstrates moderate solubility in polar solvents including water and methanol, with a reported aqueous solubility of approximately 0.12 mg/mL at 25°C . In contrast, halogenated analogs such as 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 19867-78-8) and 3-iodo-1H-pyrazolo[3,4-b]pyridine exhibit markedly lower aqueous solubility due to increased lipophilicity (calculated LogP values > 2.0) and the absence of hydrophilic hydrogen-bonding functional groups . The computed XLogP3-AA of 0 for the target compound underscores its balanced partition coefficient, which is substantially lower than that of halogenated derivatives and more favorable for maintaining compound solubility in aqueous assay buffers at biologically relevant concentrations (typically 1–100 µM). This solubility advantage translates directly to reduced DMSO carryover artifacts in biochemical kinase assays and improved dose-response curve reliability.

Aqueous solubility
Class-level inference
~0.12 mg/mL, XLogP3-AA 0 vs. >2.0 for halogenated analogs (8- to >20-fold lower lipophilicity)
May support aqueous assay compatibility, reducing DMSO carryover artifacts.
Verify solubility in specific buffer/pH conditions.
Medicinal chemistry Formulation development Biochemical assay compatibility

Regioselective Derivatization at C6-Hydroxy Group

The 6-hydroxy group of 1H-pyrazolo[3,4-b]pyridin-6-ol serves as a versatile synthetic handle for O-alkylation, Mitsunobu reactions, and subsequent transformations that are inaccessible to the corresponding 6-unsubstituted or 6-halogenated scaffolds. The estimated pKa of the hydroxyl group is 8.2, enabling selective deprotonation under mildly basic conditions (pH > 9) without affecting the pyrazole N–H . This allows for orthogonal functionalization: the pyrazole N1 position can be alkylated under different conditions than the C6 hydroxyl, facilitating sequential diversification strategies. In contrast, 6-chloro or 6-bromo analogs require metal-catalyzed cross-coupling for C6 functionalization, which may be incompatible with other sensitive functional groups and necessitates additional synthetic steps. Thermal stability analysis via differential scanning calorimetry (DSC) shows decomposition onset at 215°C, confirming suitability for standard heating conditions in parallel synthesis workflows .

Derivatization
Class-level inference
Orthogonal handles: pyrazole N1–H alkylation and C6–OH O-alkylation/Mitsunobu. Avoids metal-catalyzed cross-coupling needed for 6-halo analogs.
May support efficient parallel library synthesis and SAR exploration.
Thermal stability confirmed (DSC onset 215°C); class-level.
Parallel synthesis Library generation Late-stage functionalization

Nanomolar Kinase Inhibition Across Diverse Targets

While direct IC50 data for the unsubstituted 1H-pyrazolo[3,4-b]pyridin-6-ol scaffold are not available (the core itself is not a potent kinase inhibitor), extensive literature precedent demonstrates that derivatives bearing appropriate substituents at N1, C3, C4, and C5 achieve potent inhibition across multiple therapeutically relevant kinases. Representative examples include: 6-aryl-pyrazolo[3,4-b]pyridine derivatives with IC50 = 13 nM against GSK-3α [1]; 1H-pyrazolo[3,4-b]pyridine derivative 15y with IC50 = 0.2 nM against TBK1 [2]; and optimized MKK4 inhibitors from this scaffold class with IC50 values in the low nanomolar range (0.02 µM) [3]. These data establish that the pyrazolo[3,4-b]pyridin-6-ol core, when appropriately elaborated, is capable of achieving sub-nanomolar potency—a benchmark that alternative hinge-binding scaffolds (e.g., indazole or purine) do not consistently meet across the same kinase targets. For comparison, a series of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives exhibited IC50 values of 0.41 µM (CDK5) and 1.5 µM (GSK-3), demonstrating that even modest substitution yields micromolar to sub-micromolar potency [4].

Kinase inhibition
Class-level inference
Elaborated derivatives achieve IC50 0.2 nM (TBK1), 13 nM (GSK-3α), 0.02 µM (MKK4). Comparator indazole/purine scaffolds show limited sub-nM examples.
Reported kinase inhibition context supports fragment-to-lead optimization.
Core itself not active; potency is class-level for elaborated derivatives.
Kinase inhibitor lead generation GSK-3 inhibition TBK1 inhibition MKK4 inhibition

1H-Pyrazolo[3,4-b]pyridin-6-ol: High-Impact Applications in Drug Discovery


Fragment-Based Kinase Inhibitor Library Construction

1H-Pyrazolo[3,4-b]pyridin-6-ol is an ideal fragment-sized core (MW 135.12 Da, HBD 2, HBA 2, rotatable bonds 0) for constructing focused kinase inhibitor screening libraries. Its computed ligand efficiency metrics and favorable aqueous solubility profile (0.12 mg/mL) [1] enable high-concentration screening in biochemical assays without DMSO precipitation artifacts. The scaffold's demonstrated capacity for achieving sub-nanomolar potency upon elaboration—exemplified by TBK1 inhibitor 15y (IC50 = 0.2 nM) [2] and GSK-3α inhibitor BDBM8341 (IC50 = 13 nM) [3]—provides a validated path from fragment hit to lead compound. Procurement of this building block supports fragment-based drug discovery (FBDD) campaigns targeting kinases implicated in oncology (CDK2, CDK5, TBK1, PIM1), neurodegeneration (GSK-3, DYRK1A), and metabolic disease (MKK4).

Parallel Synthesis of Orthogonally Diversified Kinase Inhibitor Arrays

The orthogonal synthetic handles present in 1H-pyrazolo[3,4-b]pyridin-6-ol—specifically the pyrazole N1–H (alkylatable under basic conditions) and the C6 hydroxyl group (pKa ~8.2, amenable to O-alkylation and Mitsunobu reactions) [1]—enable efficient parallel library synthesis for SAR exploration. Unlike 6-halogenated analogs that require transition metal-catalyzed cross-coupling for C6 functionalization, the 6-hydroxy group permits mild diversification protocols compatible with automated liquid handling and microwave-assisted synthesis. The scaffold's thermal stability (decomposition onset 215°C) [1] further supports high-temperature reaction conditions without degradation. This scenario is particularly relevant for medicinal chemistry groups seeking to rapidly profile substitution effects on kinase selectivity and cellular potency using 96- or 384-well format chemistry.

Chemical Probe Development for Kinase Selectivity Profiling

The balanced physicochemical properties of 1H-pyrazolo[3,4-b]pyridin-6-ol (XLogP3-AA 0, moderate aqueous solubility) [1] make it well-suited for the development of chemical probes and assay tool compounds. In contrast to more lipophilic heterocyclic cores (e.g., halogenated pyrazolopyridines with LogP > 2.0) that exhibit poor aqueous solubility and potential off-target membrane partitioning, this scaffold maintains compound integrity in biochemical buffer systems at concentrations up to 100 µM. The scaffold's privileged hinge-binding geometry, derived from its hybrid pyrrolo[2,3-b]pyridine/indazole character [2], provides a reliable starting point for generating selective kinase inhibitors with interpretable SAR. This application is directly supported by the demonstrated selectivity of elaborated derivatives such as compound 31, which exhibited reasonable kinome selectivity against a panel of 606 wild-type kinases at 1 µM [3].

Collaborative Building Block for Kinase Drug Discovery Programs

Given its extensive representation in the patent literature—with over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives reported across more than 5,500 references including 2,400 patents [1]—1H-pyrazolo[3,4-b]pyridin-6-ol serves as a broadly recognized and readily accessible building block for collaborative research. Its availability from multiple reputable chemical suppliers (typical purity ≥95–98%) [2] ensures supply chain reliability for multi-year discovery programs. The scaffold's demonstrated versatility across diverse kinase targets (GSK-3, TBK1, MKK4, CDK2, CDK5, CDK9, PIM1, TRKA, Mps1, PLK4) [3][4] reduces the risk of target-specific attrition and enables rapid pivot to alternative kinase programs should primary campaigns encounter selectivity or toxicity challenges. This scenario is particularly relevant for academic screening centers and biotechnology companies seeking to maximize the return on chemical library investment.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor library construction
Fragment-like physicochemical profile
Hinge-binding mode confirmation in kinase assays
Parallel synthesis of orthogonally diversified arrays
Orthogonal derivatization vectors (N1, C6)
Regioselective functional group tolerance under mild conditions
Chemical probe development for kinase selectivity profiling
Balanced solubility and privileged hinge geometry
Kinase selectivity profiling across panel
Collaborative building block for kinase research programs
Patent literature representation and supply reliability
Cross-target kinase applicability and synthetic versatility

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